2-(Cyclopropanesulfonyl)-2-methylpropanoic acid
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Overview
Description
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield cyclopropanecarboxylic acid . This intermediate can then be further reacted with sulfonyl chloride under controlled conditions to introduce the sulfonyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanesulfonyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological molecules. This interaction can lead to modifications in the structure and function of proteins, enzymes, and other biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: Similar in structure but lacks the methylpropanoic acid moiety.
Cyclopropanecarboxylic acid: Contains the cyclopropane ring and carboxylic acid group but lacks the sulfonyl group.
Cyclopropylsulfonyl chloride: Similar sulfonyl group but different overall structure.
Uniqueness
2-(Cyclopropanesulfonyl)-2-methylpropanoic acid is unique due to the combination of the cyclopropane ring, sulfonyl group, and methylpropanoic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-cyclopropylsulfonyl-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-7(2,6(8)9)12(10,11)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZBDENKOGOQAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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